2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine
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Overview
Description
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.2961 g/mol . This compound belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetaldehyde with isopropylamine in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to yield the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-methyl-tetrahydro-1,4-oxazine
- 2-Phenyl-4-ethyl-tetrahydro-1,4-oxazine
- 2-Phenyl-4-propyl-tetrahydro-1,4-oxazine
Uniqueness
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and interactions compared to other similar compounds. This uniqueness can make it particularly valuable in certain applications where specific reactivity or interactions are desired .
Properties
IUPAC Name |
2-phenyl-4-propan-2-ylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(2)14-8-9-15-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHFZVOTWWUPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874476 |
Source
|
Record name | 2-PHENYL-4-I-PROPYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23222-62-0 |
Source
|
Record name | 2-PHENYL-4-I-PROPYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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